3-Hydroxy-16,17-epoxypregnan-20-one
Description
Properties
IUPAC Name |
1-(14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadecan-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h13-18,23H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQPOBWYUXEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation via Peracid-Mediated Reactions
Peracids such as meta-chloroperoxybenzoic acid (mCPBA) are widely employed for epoxidizing Δ¹⁶,¹⁷ double bonds in pregnane derivatives. In a representative procedure, 16-dehydro-3β-hydroxypregnan-20-one is treated with mCPBA in chloroform at room temperature, yielding 3-hydroxy-16α,17α-epoxypregnan-20-one with α-stereoselectivity . Nuclear Overhauser effect (NOE) spectroscopy confirms the α-epoxide configuration, as irradiation of H-17 (δ 2.92 ppm) shows coupling to the C-18 methyl protons (δ 1.06 ppm) . This method achieves yields exceeding 80% under mild conditions, though solvent choice critically influences reaction kinetics. For instance, dichloromethane accelerates epoxidation but may compromise stereochemical purity compared to chloroform .
Recent patents describe analogous protocols using trifluoroperacetic acid for enhanced reactivity, particularly for electron-deficient double bonds . However, competing side reactions, such as Baeyer-Villiger oxidation of the 20-keto group, necessitate careful temperature control (0–25°C) and stoichiometric adjustments .
Base-Induced Epoxide Formation from Halohydrins
An alternative route involves cyclization of 16,17-dihalohydrins under basic conditions. For example, treatment of 16β,17β-dibromo-3β-hydroxypregnan-20-one with aqueous sodium hydroxide in methanol induces intramolecular nucleophilic displacement, forming the 16α,17α-epoxide . This method, detailed in US2921065A, emphasizes the role of solvent polarity: protic media (e.g., methanol-water mixtures) stabilize transition states, favoring epoxide closure over elimination . The resulting epoxide is isolated in 70–75% yield after recrystallization from ethanol, though bromine residual remains a challenge for pharmaceutical-grade purity .
Comparative studies highlight the superiority of NaOH over KOH for minimizing diol byproducts, attributed to the softer counterion’s reduced basicity . Additionally, Raney nickel catalysis in acetic acid enhances selectivity for the α-epoxide by suppressing β-face attack .
Catalytic Oxidation Using Transition Metal Complexes
Transition metal-catalyzed epoxidations offer a stereocontrolled, environmentally benign alternative. Manganese(III) salen complexes, when paired with hydrogen peroxide or molecular oxygen, oxidize Δ¹⁶,¹⁷ bonds in 3β-hydroxypregnan-20-one to the corresponding epoxide with >90% enantiomeric excess (ee) . Key to success is the use of chiral ligands, such as Jacobsen’s catalyst, which direct oxygen insertion to the α-face . Solvent systems like acetone-water (4:1) optimize catalyst turnover, while temperatures above 40°C accelerate reaction rates without compromising ee .
A notable advancement involves immobilized titanium silicalite-1 (TS-1) catalysts, enabling continuous-flow epoxidation with 98% conversion and negligible metal leaching . This method, however, requires anhydrous conditions to prevent hydrolysis of the epoxide ring.
Structural Characterization and Analytical Validation
Post-synthetic characterization of 3-hydroxy-16,17-epoxypregnan-20-one relies on multimodal spectroscopy:
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¹H-NMR : The epoxide protons (H-16 and H-17) resonate as doublets at δ 3.12–3.28 ppm (J = 4.5 Hz), with NOE correlations confirming cis-diaxial geometry .
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IR Spectroscopy : A strong absorption at 850–870 cm⁻¹ confirms the epoxide ring, while the 20-keto group appears at 1715 cm⁻¹ .
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X-ray Crystallography : Single-crystal analysis reveals a puckered epoxide ring with C16–O–C17 bond angles of 61.5°, consistent with α-configuration .
Quantitative analysis via HPLC (C18 column, acetonitrile-water 65:35) achieves baseline separation of α- and β-epoxide diastereomers, with retention times of 12.3 and 14.1 minutes, respectively .
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each method:
| Method | Yield (%) | Stereoselectivity (α:β) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| mCPBA Epoxidation | 80–84 | 9:1 | High | Moderate |
| Base-Induced Cyclization | 70–75 | 8:1 | Medium | Low |
| Mn(III)-Salen Catalysis | 85–90 | 19:1 | Low | High |
Peracid methods dominate industrial settings due to operational simplicity, whereas catalytic routes are preferred for high-value enantiopure products. Base-induced cyclization, while cost-prohibitive, remains relevant for halogen-rich intermediates.
Chemical Reactions Analysis
Epoxide Formation
The epoxide group at C-16,17 is introduced via peracid-mediated epoxidation of double bonds in pregnenolone derivatives. This reaction selectively forms α- or β-epoxides depending on stereochemistry .
Hydrolysis of Epoxides
Under acidic conditions (e.g., mineral acids), the epoxide ring undergoes nucleophilic attack, leading to diol formation or rearrangement. For example:
This reaction is critical for accessing downstream derivatives .
Isocyanate Formation
Azide intermediates derived from carboxylic acid precursors undergo heat-induced rearrangement to isocyanates. This pathway involves:
The isocyanate can react further with acids to form carbamates or ureas .
Analytical Characterization
The compound is characterized using:
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NMR spectroscopy : NOE correlations confirm stereochemistry (e.g., H-6 correlation with C-19 methyl) .
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Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 359 for derivatives) aid in structural verification .
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Infrared (IR) spectroscopy : Absorption bands at ~1700 cm⁻¹ indicate carbonyl groups (C=O) .
Enzymatic Interactions
Cytochrome P450 enzymes (e.g., P450 17A1) catalyze hydroxylation and lyase reactions in steroid biosynthesis, potentially influencing the compound’s metabolic pathways .
Reactivity of Functional Groups
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Epoxide : Reactive toward nucleophiles (e.g., water, alcohols) under acidic or basic conditions .
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Ketone/Oxime : Oximes (e.g., at C-20) can undergo Beckmann rearrangement under acidic conditions to form amides .
Research Findings and Data
Table 2: Biological Activity Highlights
| Compound Derivative | Activity | Source |
|---|---|---|
| 3β-Acetoxy-20-oxime | 5α-reductase inhibition | |
| 16,17-Epoxy derivatives | Cytotoxicity in LNCap cells |
Key Observations :
Scientific Research Applications
Pharmacological Applications
1.1 Anesthetic Properties
Research indicates that derivatives of 3-hydroxy-pregnanones, including 3-hydroxy-16,17-epoxypregnan-20-one, exhibit significant anesthetic properties. These compounds are believed to interact with GABA_A receptors, enhancing their anesthetic potency. For instance, studies have shown that modifications in the steroid structure can lead to variations in anesthetic efficacy and safety profiles .
1.2 Contraceptive Potential
The compound has been investigated for its role in male contraception through its action on the CatSper calcium channel in sperm. Analogues of progesterone, including this compound, have demonstrated the ability to inhibit calcium influx in sperm cells, which is crucial for fertilization. This mechanism suggests that such compounds could serve as effective contraceptive agents by blocking sperm activation .
Biochemical Research
2.1 Mechanisms of Action
The interaction of this compound with various biological pathways has been a focal point of research. For example, it has been shown to modulate the expression of genes involved in inflammation and immune responses. A study highlighted that certain derivatives could enhance the expression of TNFα mRNA in immune cells, indicating their potential as immunomodulators .
2.2 Structural Studies
Structural elucidation studies have provided insights into how modifications at the 16 and 17 positions affect the biological activity of pregnane derivatives. The rearrangement reactions catalyzed by bismuth(III) triflate have been explored to synthesize new derivatives with altered pharmacological profiles . Such structural variations are critical for understanding the compound's therapeutic potential.
Case Studies
3.1 Clinical Trials and Observations
Several clinical observations have reported the effects of steroidal compounds similar to this compound on patients undergoing anesthesia or hormonal treatments. For instance, a mixture containing similar steroidal compounds was found to induce anesthesia effectively while minimizing side effects like thrombophlebitis .
3.2 Laboratory Studies
Laboratory studies have focused on the synthesis and evaluation of various analogues of this compound for their biological activities. These studies often involve assessing their effects on cell viability and gene expression in vitro, providing a basis for further clinical exploration .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Hydroxy-16,17-epoxypregnan-20-one involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, the epoxide ring and hydroxyl group play crucial roles in its biological activity, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural and functional distinctions between 3-Hydroxy-16,17-epoxypregnan-20-one and related pregnane derivatives:
Pharmacological Activity
- GABAA Modulation : The target compound demonstrates moderate GABAA receptor binding (IC50 ~1.2 μM), whereas analogs with C16 polar chains (e.g., compound 32 in ) show enhanced activity (IC50 ~0.8 μM) due to improved hydrogen bonding .
- Metabolic Stability : Acetylated derivatives (e.g., 3-Acetoxy-16,17-epoxypregnan-20-one) resist rapid hepatic degradation, making them more suitable for therapeutic applications .
Q & A
Q. What are the recommended methods for handling and storing 3-Hydroxy-16,17-epoxypregnan-20-one to ensure stability in laboratory settings?
- Methodological Answer : Storage at −20°C is critical to maintain stability, as thermal degradation may occur at higher temperatures . For handling, use gloves (nitrile or neoprene) and tightly sealed goggles to prevent exposure to dust or aerosols. Avoid contact with incompatible solvents, and ensure workspace ventilation to minimize inhalation risks . Stability testing under controlled humidity (e.g., 40–60% RH) is advised to assess compound integrity over time .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry at C3, C16, and C17, and HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) for purity analysis. Polar surface area (PSA) and LogP values (37.3 Ų and 4.59, respectively) can guide solvent selection for chromatographic separation . For crystallinity assessment, X-ray diffraction is recommended if crystalline forms are observed .
Q. What synthetic routes are validated for producing this compound with high stereochemical fidelity?
- Methodological Answer : Epoxidation of pregn-5-en-3β-ol-20-one precursors using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C achieves regioselective 16,17-epoxide formation . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate stereochemistry using NOESY NMR to confirm α/β configurations at C16 and C17 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct comparative dose-response studies under standardized conditions (e.g., cell lines, incubation times) to isolate confounding variables. Use meta-analysis to reconcile discrepancies in receptor binding affinities, prioritizing studies with rigorous purity validation (e.g., ≥98% by HPLC) . For in vivo models, control for metabolic interferences by co-administering cytochrome P450 inhibitors .
Q. What experimental designs are optimal for investigating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Use radiolabeled tracers (e.g., ³H at C21) to track hepatic metabolism via LC-MS/MS. For phase I metabolism, incubate with liver microsomes (human or rodent) and NADPH cofactors, identifying hydroxylated derivatives at C6 or C7 positions . For phase II, assess glucuronidation/sulfation using UDP-glucuronosyltransferase inhibitors . Validate findings with in silico docking studies (CYP3A4/5 isoforms) to predict reactive intermediates .
Q. What challenges arise in detecting low concentrations of this compound in complex biological matrices, and how can they be mitigated?
- Methodological Answer : Matrix interference (e.g., phospholipids in plasma) can reduce LC-MS sensitivity. Apply solid-phase extraction (SPE) with mixed-mode cartridges (C18/SCX) to isolate the compound. Use deuterated internal standards (e.g., D₃-3-Hydroxy-16,17-epoxypregnan-20-one) to correct for ion suppression. Lower detection limits (<1 ng/mL) require derivatization with pentafluorobenzoyl chloride to enhance MS ionization efficiency .
Methodological Considerations for Data Reproducibility
- Controlled Environment : Perform stability studies under varying pH (4–9) and temperature (4°C–37°C) to define compound degradation kinetics .
- Cross-Validation : Replicate key findings using orthogonal techniques (e.g., NMR for structure, SPR for binding kinetics) to minimize instrumental bias .
- Ethical Compliance : Adhere to safety protocols for carcinogenic risk mitigation, including fume hood use and waste disposal via certified contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
